Letermovir - 917389-32-3

Letermovir

Catalog Number: EVT-273112
CAS Number: 917389-32-3
Molecular Formula: C29H28F4N4O4
Molecular Weight: 572.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Letermovir exerts its antiviral activity by targeting the human cytomegalovirus (HCMV) terminase complex. [] The terminase complex is a crucial viral enzyme responsible for cleaving and packaging newly replicated viral DNA into progeny virions. [] Unlike traditional antivirals that target viral DNA polymerase, Letermovir inhibits viral replication by binding to the UL56 subunit of the terminase complex, thereby disrupting the assembly of infectious virions. [, , ] This unique mechanism of action distinguishes Letermovir from other anti-CMV agents and offers a new approach for managing CMV infection.

Mechanism of Action
  • In vitro Studies: Serial passage of CMV strains in cell culture under Letermovir pressure has revealed the emergence of resistance mutations in the UL56 gene, primarily within codons 231-369. [, , ] These studies provide valuable insights into the mechanisms of Letermovir resistance and guide the development of strategies to mitigate resistance development in clinical practice.
  • CMV-Specific Immunity: Research suggests that Letermovir prophylaxis, while suppressing CMV reactivation, may allow for the development of CMV-specific cell-mediated immunity. [, ] This finding has important implications for long-term CMV control and the potential for reduced CMV-related complications after discontinuation of prophylaxis.
Applications

CMV Prophylaxis in Transplant Recipients:

  • Hematopoietic Stem Cell Transplant (HSCT): Letermovir is approved for prophylaxis of CMV infection in CMV-seropositive adult HSCT recipients. [] Multiple studies confirm its efficacy in significantly reducing the incidence of clinically significant CMV infection compared to placebo or preemptive therapy. [, , , ]
  • Kidney Transplant: Clinical trials have demonstrated the non-inferiority of Letermovir compared to valganciclovir for CMV prophylaxis in high-risk kidney transplant recipients. [] Letermovir offers the advantage of a lower incidence of leukopenia or neutropenia, a common side effect associated with valganciclovir. []
  • Other Solid Organ Transplants: While not yet approved for other solid organ transplants, Letermovir shows potential for CMV prophylaxis in heart and lung transplant recipients, particularly those experiencing intolerance or toxicity from traditional anti-CMV agents. [, , ]

Treatment of CMV Infection:

  • Refractory or Resistant CMV: Letermovir is being explored as a treatment option for patients with ganciclovir-resistant or refractory CMV infection. [, ] While its efficacy in this setting remains under investigation, preliminary data suggest potential benefits, especially in patients with low viral loads. [, , ]
Future Directions
  • Optimizing Prophylaxis Strategies: Investigating the optimal duration of Letermovir prophylaxis, particularly in high-risk patient populations, to balance the benefits of CMV suppression with the potential for delayed-onset CMV reactivation after discontinuation. [, , ]
  • Developing Combination Therapies: Evaluating the potential of Letermovir in combination with other antiviral agents, including maribavir and foscarnet, for the treatment of refractory or resistant CMV infection. [, ]
  • Investigating the Role of Letermovir in CMV-Associated Immunopathology: Assessing the impact of Letermovir prophylaxis on the development of CMV-associated complications, such as graft-versus-host disease and post-transplant lymphoproliferative disorder. [, ]

Ganciclovir

Compound Description: Ganciclovir is a nucleoside analog with antiviral activity against cytomegalovirus (CMV). It acts as an inhibitor of viral DNA polymerase, effectively halting CMV replication. Ganciclovir is a mainstay treatment for CMV infections and has been widely used in both prophylactic and therapeutic strategies, especially in transplant recipients. [, , , , , , , ]

Valganciclovir

Compound Description: Valganciclovir is the valine ester prodrug of ganciclovir. This prodrug formulation improves oral bioavailability compared to ganciclovir, making it suitable for both prophylactic and therapeutic use against CMV infections. [, , , , ]

Foscarnet

Compound Description: Foscarnet is an inorganic pyrophosphate analog that directly inhibits viral DNA polymerase, effectively disrupting CMV replication. It serves as a second-line treatment option for ganciclovir-resistant CMV infections and is often utilized in combination with other antivirals. [, , , , ]

Relevance: The research highlights Foscarnet's role in combination therapy with Letermovir for resistant or refractory CMV infections. While Foscarnet can be effective, it carries a significant risk of nephrotoxicity, making Letermovir an attractive alternative in patients with renal impairment. [, , , , ]

Cidofovir

Compound Description: Cidofovir, a nucleotide analog, inhibits viral DNA polymerase, thereby blocking CMV replication. It is generally reserved for severe or resistant CMV infections due to its potential for nephrotoxicity. []

Maribavir

Compound Description: Maribavir, a benzimidazole riboside, is an orally bioavailable antiviral agent that inhibits the UL97 protein kinase of CMV. Unlike Letermovir, which targets the viral terminase complex, Maribavir disrupts viral DNA replication and capsid formation. [, ]

Cyclosporine A

Compound Description: Cyclosporine A is a calcineurin inhibitor commonly used as an immunosuppressant following organ transplantation. It prevents T-cell activation, reducing the risk of organ rejection. [, , ]

Relevance: Studies have demonstrated a significant pharmacokinetic interaction between Letermovir and Cyclosporine A. Coadministration of Letermovir increases Cyclosporine A exposure, necessitating careful monitoring and dose adjustments to avoid Cyclosporine A toxicity. This interaction highlights the importance of managing drug interactions in transplant recipients receiving Letermovir. [, , ]

Tacrolimus

Compound Description: Tacrolimus, another calcineurin inhibitor, functions as an immunosuppressive agent primarily used to prevent organ rejection after transplantation. Like Cyclosporine A, it suppresses T-cell activation. [, , , , ]

Relevance: Letermovir coadministration can significantly increase Tacrolimus exposure, similar to the interaction observed with Cyclosporine A. This interaction requires close monitoring of Tacrolimus levels and potential dose reductions to ensure patient safety and prevent Tacrolimus-related toxicity. [, , , , ]

Sirolimus

Compound Description: Sirolimus, a macrolide immunosuppressant, inhibits T-cell activation and proliferation by targeting the mammalian target of rapamycin (mTOR) pathway. It is used to prevent organ rejection after transplantation. []

Relevance: The coadministration of Letermovir with Sirolimus can lead to a substantial increase in Sirolimus exposure. This interaction necessitates careful monitoring of Sirolimus levels and dose adjustments to minimize the risk of Sirolimus-related adverse effects. []

Mycophenolate Mofetil

Compound Description: Mycophenolate Mofetil is an immunosuppressive agent that inhibits inosine monophosphate dehydrogenase, an enzyme crucial for purine synthesis in lymphocytes. This action suppresses both B- and T-cell proliferation, making it effective in preventing organ rejection. []

Posaconazole

Compound Description: Posaconazole is a triazole antifungal agent used for prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised individuals like transplant recipients. [, , , ]

Voriconazole

Compound Description: Voriconazole is a triazole antifungal agent, similar to Posaconazole, used for the prophylaxis and treatment of invasive fungal infections, especially in immunocompromised patients. [, , ]

Relevance: Unlike Posaconazole, Voriconazole exhibits a significant interaction with Letermovir. Coadministration of Letermovir can reduce Voriconazole exposure, potentially leading to subtherapeutic levels and breakthrough fungal infections. Close monitoring of Voriconazole levels is crucial, and dose adjustments may be necessary to maintain therapeutic efficacy. [, , ]

Properties

CAS Number

917389-32-3

Product Name

Letermovir

IUPAC Name

2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid

Molecular Formula

C29H28F4N4O4

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1

InChI Key

FWYSMLBETOMXAG-QHCPKHFHSA-N

SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

MK-8828; MK 8828; MK8828; AIC-246; AIC 246; AIC246; Letermovir; Prevymis

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.